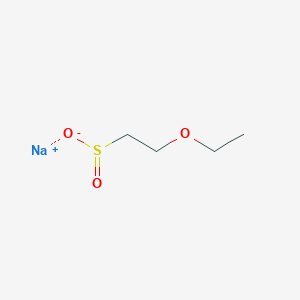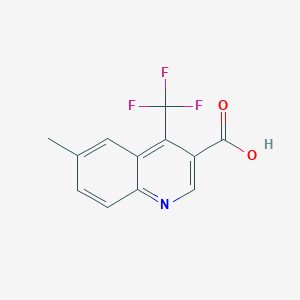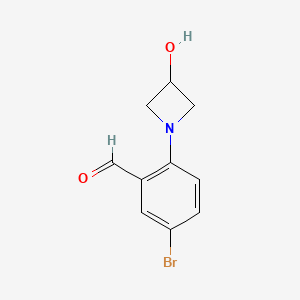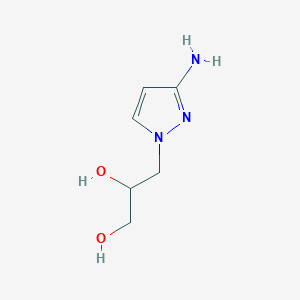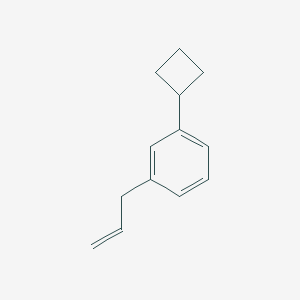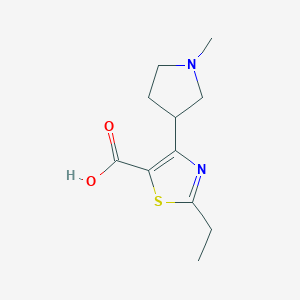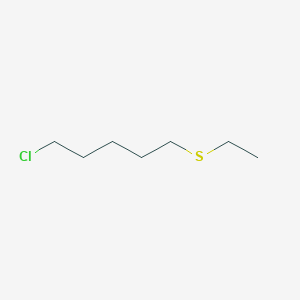
1-Chloro-5-(ethylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(ethylsulfanyl)pentane is an organic compound with the molecular formula C7H15ClS. It is a chlorinated alkane with an ethylsulfanyl group attached to the fifth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(ethylsulfanyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-pentene with ethylthiol in the presence of a chlorinating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the chlorinating agent facilitating the substitution of a hydrogen atom with a chlorine atom on the pentane chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 5-(ethylsulfanyl)pentane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 5-(ethylsulfanyl)pentanol.
Oxidation: 1-Chloro-5-(ethylsulfinyl)pentane or 1-Chloro-5-(ethylsulfonyl)pentane.
Reduction: 5-(ethylsulfanyl)pentane.
Applications De Recherche Scientifique
1-Chloro-5-(ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-(ethylsulfanyl)pentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
1-Chloro-5-iodopentane: Similar in structure but with an iodine atom instead of an ethylsulfanyl group.
1-Chloro-5-bromopentane: Contains a bromine atom instead of an ethylsulfanyl group.
1-Chloro-5-methylthio-pentane: Similar structure with a methylthio group instead of an ethylsulfanyl group.
Uniqueness: 1-Chloro-5-(ethylsulfanyl)pentane is unique due to the presence of both a chlorine atom and an ethylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The ethylsulfanyl group can undergo oxidation and reduction reactions, providing additional versatility compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C7H15ClS |
|---|---|
Poids moléculaire |
166.71 g/mol |
Nom IUPAC |
1-chloro-5-ethylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3 |
Clé InChI |
VAKVAGFJZDFALJ-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
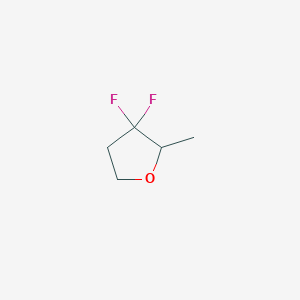

![5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
